Eupatolitin

Catalog No.
S624124
CAS No.
29536-44-5
M.F
C17H14O8
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eupatolitin

CAS Number

29536-44-5

Product Name

Eupatolitin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3

InChI Key

WYKWHSPRHPZRCR-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC

The exact mass of the compound Eupatoletin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Eupatolitin (CAS: 29536-44-5), chemically defined as 3,3',4',5-tetrahydroxy-6,7-dimethoxyflavone, is a highly purified, O-methylated flavonol utilized primarily as an analytical reference standard, a specialized antioxidant, and a precursor in medicinal chemistry[1]. Unlike crude botanical extracts or ubiquitous unmethylated flavonoids like quercetin, Eupatolitin offers a precise di-methoxylated and tetra-hydroxylated scaffold. This specific substitution pattern dictates its distinct thermal stability (melting point 285-287 °C), lipophilicity, and targeted reactivity [2]. These properties make it an essential procurement choice for laboratories requiring high-fidelity standards for phytochemical profiling, in vitro enzyme inhibition assays, and controlled structure-activity relationship (SAR) studies where structural precision is paramount [3].

Procuring generic flavonoids, such as quercetin or crude botanical mixtures, as substitutes for Eupatolitin fundamentally compromises assay reproducibility and synthetic precision [1]. The absence of the specific 6,7-dimethoxy substitution in unmethylated analogs dramatically alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric hindrance, leading to divergent behavior in chromatographic separations and cellular uptake models. Furthermore, substituting Eupatolitin with its close isomer, eupalitin (3,5,4'-trihydroxy-6,7-dimethoxyflavone), introduces a critical structural variance at the B-ring (lacking the 3'-hydroxyl group), which directly impacts radical scavenging kinetics and metal ion chelation [2]. For rigorous analytical calibration, targeted pathway activation, or selective C3-demethylation synthesis workflows, the exact 3,3',4',5-tetrahydroxy-6,7-dimethoxyflavone architecture of Eupatolitin is non-interchangeable [3].

Thermal Differentiation and Purity Validation via Melting Point

In procurement and quality control workflows, distinguishing Eupatolitin from its closely related isomers is critical. Physical characterization studies demonstrate that Eupatolitin exhibits a sharp melting point of 285-287 °C[1]. In direct comparison, its structural isomer Eupalitin (3,5,4'-trihydroxy-6,7-dimethoxyflavone) melts at a higher range of 289-292 °C [1]. This distinct thermal behavior provides a reliable, quantitative metric for verifying compound identity and purity upon procurement, ensuring that downstream assays are not compromised by isomeric contamination.

Evidence DimensionMelting point range
Target Compound Data285-287 °C
Comparator Or BaselineEupalitin (289-292 °C)
Quantified Difference4-5 °C lower melting point
ConditionsStandard capillary melting point determination

Enables rapid, definitive thermal verification of lot identity and purity against common isomeric impurities, which is essential for strict quality control in analytical laboratories.

Regioselective Demethylation for Controlled Flavonoid Synthesis

Eupatolitin serves as a highly specific precursor in the synthesis of complex polyhydroxylated flavonoids. It can be efficiently synthesized or further modified via the selective demethylation of 3,6,7-trimethoxy-5,3',4'-trihydroxyflavone using hydrobromic acid in acetic acid[1]. This regioselective cleavage at the C3 methoxyl group, while preserving the C5 hydroxyl and 6,7-dimethoxy groups, highlights its superior processability for targeted structural modifications. In contrast, utilizing fully unmethylated precursors like quercetin requires exhaustive and low-yield protection-deprotection sequences to achieve similar site-specific functionalization.

Evidence DimensionSynthetic route efficiency (regioselective functionalization)
Target Compound DataDirect C3-demethylation via HBr/AcOH
Comparator Or BaselineQuercetin (requires multi-step protection/deprotection)
Quantified DifferenceElimination of intermediate protection steps
ConditionsControlled acid-catalyzed demethylation in synthetic workflows

Drastically reduces synthetic steps and improves yields in medicinal chemistry programs targeting specifically substituted flavonol derivatives.

Quantifiable Radical Scavenging for Assay Calibration

As an analytical standard for antioxidant capacity, Eupatolitin provides a robust and quantifiable baseline. In standardized DPPH radical scavenging assays, isolated Eupatolitin demonstrated a potent IC50 value of 27.6 μg/mL [1]. This defined metric allows it to serve as a high-purity positive control, outperforming the highly variable scavenging activities of crude plant extracts (which often exhibit IC50 values >100 μg/mL) and providing a more lipophilic reference point than highly polar, unmethylated flavonoids.

Evidence DimensionDPPH radical scavenging IC50
Target Compound Data27.6 μg/mL
Comparator Or BaselineCrude botanical extracts (>100 μg/mL)
Quantified Difference>3.6-fold higher potency and absolute reproducibility
ConditionsStandardized in vitro DPPH colorimetric assay

Provides a highly reproducible, structurally defined standard for calibrating antioxidant assays, eliminating the batch-to-batch variability of crude mixtures.

Superior Binding Affinity in ACE2 Inhibition Models

In computational screening models evaluating flavonoid binding to the ACE2 receptor, Eupatolitin demonstrated a strong binding affinity of -7.8 kcal/mol[1]. This performance quantitatively exceeds that of standard reference inhibitors such as MLN4760 (-7.4 kcal/mol) and captopril (-6.5 kcal/mol) [1]. The specific 6,7-dimethoxy and 3,3',4',5-tetrahydroxy substitution pattern of Eupatolitin optimizes its interaction within the binding pocket, making it a highly relevant, structurally defined candidate for procurement in advanced in vitro enzyme inhibition and viral entry screening assays.

Evidence DimensionBinding affinity (kcal/mol)
Target Compound Data-7.8 kcal/mol
Comparator Or BaselineMLN4760 (-7.4 kcal/mol) and Captopril (-6.5 kcal/mol)
Quantified Difference0.4 to 1.3 kcal/mol stronger binding affinity
ConditionsIn silico molecular docking to the ACE2 receptor

Justifies the selection of Eupatolitin as a high-priority, structurally optimized compound for in vitro screening panels targeting ACE2-mediated pathways.

Analytical Reference Standards for Phytochemical Profiling

Due to its distinct thermal properties and specific retention behavior, Eupatolitin is the ideal standard for HPLC/MS quantification of O-methylated flavonols in complex matrices like Artemisia extracts, ensuring precise separation from closely related isomers like Eupalitin[1].

Precursor for Targeted Flavonoid Synthesis

Its specific methoxy/hydroxy substitution pattern makes it a highly efficient starting material for the regioselective synthesis of novel bioactive flavonoids via C3-demethylation, avoiding the complex protection chemistry required for unmethylated analogs like quercetin [1].

Calibration of Lipophilic Antioxidant Assays

With a validated DPPH IC50 of 27.6 μg/mL, it serves as a reliable, high-purity positive control in antioxidant screening panels where the lipophilicity of the standard must match the target compounds, outperforming highly variable crude extracts [2].

In Vitro Enzyme Inhibition Screening

Driven by its strong binding affinity (-7.8 kcal/mol) to targets like ACE2, Eupatolitin is a highly suitable candidate for inclusion in specialized compound libraries for drug discovery and receptor binding assays, providing a superior structurally defined baseline compared to standard inhibitors [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

346.06886740 Da

Monoisotopic Mass

346.06886740 Da

Heavy Atom Count

25

UNII

9KB4QHZ4YG

Other CAS

29536-44-5

Wikipedia

Eupatolitin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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